molecular formula C16H13F2N3 B12043751 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

Cat. No.: B12043751
M. Wt: 285.29 g/mol
InChI Key: MDYYCWYQXXEZNO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with p-tolylhydrazine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrazole ring, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.

    Voriconazole: Another antifungal agent with structural similarities.

    1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A compound with a similar difluorophenyl group and pyrazole ring.

Uniqueness

1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its difluorophenyl and p-tolyl groups confer distinct chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13F2N3

Molecular Weight

285.29 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-4-(4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H13F2N3/c1-10-2-4-11(5-3-10)13-9-20-21(16(13)19)15-7-6-12(17)8-14(15)18/h2-9H,19H2,1H3

InChI Key

MDYYCWYQXXEZNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)N

Origin of Product

United States

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